4-Benzyloxy-1H-indole-boronic acid
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Overview
Description
4-Benzyloxy-1H-indole-boronic acid: is an organoboron compound that features an indole core substituted with a benzyloxy group at the 4-position and a boronic acid group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-1H-indole-boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 4-benzyloxy-1H-indole using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-1H-indole-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
4-Benzyloxy-1H-indole-boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Benzyloxy-1H-indole-boronic acid in chemical reactions primarily involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid group reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The benzyloxy group can also participate in various substitution reactions, depending on the nucleophile and reaction conditions .
Comparison with Similar Compounds
4-Methoxy-1H-indole-boronic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
4-Hydroxy-1H-indole-boronic acid: Contains a hydroxy group instead of a benzyloxy group.
4-Amino-1H-indole-boronic acid: Features an amino group instead of a benzyloxy group.
Uniqueness: 4-Benzyloxy-1H-indole-boronic acid is unique due to the presence of the benzyloxy group, which can influence the compound’s reactivity and properties. The benzyloxy group can act as a protecting group or participate in further functionalization, making this compound versatile for various synthetic applications .
Properties
IUPAC Name |
(4-phenylmethoxy-1H-indol-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BNO3/c18-16(19)15-9-12-13(17-15)7-4-8-14(12)20-10-11-5-2-1-3-6-11/h1-9,17-19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUVHXQAEGMSLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC=C2OCC3=CC=CC=C3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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